![molecular formula C17H20N2O2 B1660116 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine CAS No. 71765-51-0](/img/structure/B1660116.png)
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine
Overview
Description
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are crucial in the synthesis of bioactive molecules due to their presence in many pharmaceuticals and alkaloids . The compound’s piperidine and indole moieties can be used to construct a wide range of bioactive entities, potentially leading to the development of new drugs.
Pharmacological Applications
The indole part of the compound is known for its significance in pharmacology. Indole derivatives exhibit a broad spectrum of biological activities, including antioxidant, antibiotic, anti-inflammatory, and anticancer properties . This compound could serve as a precursor for synthesizing various pharmacologically active indole derivatives.
Multicomponent Reactions (MCRs)
Indole derivatives play a vital role in MCRs, which are sustainable strategies for synthesizing complex molecules. The compound could be used in MCRs to create diverse functional groups, enhancing the synthesis of biologically active structures .
Antimicrobial Potential
Some indole derivatives have been reported to possess antimicrobial properties. The compound could be investigated for its potential use in creating new antimicrobial agents .
Tubulin Polymerization Inhibition
Indole derivatives have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy. The compound could be explored as a potential agent for developing tubulin polymerization inhibitors .
Green Chemistry Applications
The synthesis of piperidine derivatives, including the compound , aligns with the principles of green chemistry. It could be used in reactions that minimize the use of solvents and energy, contributing to more sustainable chemical practices .
Antiviral Activity
Indole derivatives have shown potential in antiviral applications. The compound could be modified to enhance its antiviral properties and tested against various RNA and DNA viruses .
Catalysis and Organic Methodology
Piperidine and indole moieties are important in catalysis and organic synthesis methodologies. The compound could be utilized in the development of new catalytic processes or as a substrate in organic transformations .
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-5-6-10-19(11)17(21)16(20)15-12(2)18-14-9-4-3-8-13(14)15/h3-4,8-9,11,18H,5-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUYTOPVFSGSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992410 | |
Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine | |
CAS RN |
71765-51-0 | |
Record name | Piperidine, 2-methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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